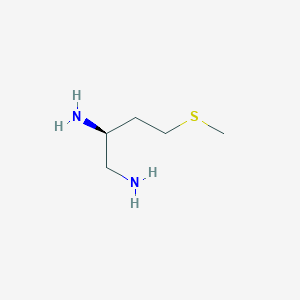

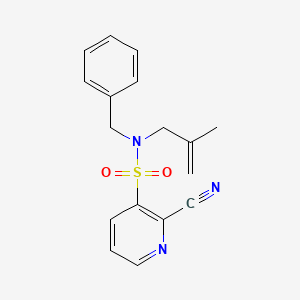

(2S)-4-(methylsulfanyl)butane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-(methylsulfanyl)butane-1,2-diamine, also known as Methionine sulfoximine (MSO), is a chemical compound that has been widely used in scientific research for its ability to inhibit glutamine synthetase (GS) activity. GS is an enzyme that plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the central nervous system. MSO has been shown to have various biochemical and physiological effects, making it a valuable tool in many research fields.

Scientific Research Applications

Atmospheric Chemistry and Particle Formation

- The interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine derivatives, and sulfuric acid has been investigated to understand their role in atmospheric particle formation. Computational studies suggest that these diamines can form strong hydrogen-bonded molecular interactions with sulfuric acid, potentially playing a key role in the initial steps of new particle formation in the atmosphere (Elm et al., 2016).

Synthetic Chemistry and Protecting Groups

- Butane-1,2-diacetals, related to butane-1,2-diamines, are highlighted for their utility as selective protecting groups in synthetic chemistry. Their conformational rigidity is particularly beneficial for inducing diastereoselectivity in the synthesis of complex molecules, such as natural products and biologically active compounds (Lence et al., 2008).

Material Science and Coordination Chemistry

- The development of novel macrocycles with N3O4-donor sets, incorporating butane-1,4-diamine derivatives, has been explored for their complexation potential towards lanthanide(III) ions. These macrocycles are synthesized through cyclocondensation reactions and have applications in coordination chemistry and materials science (Bértolo et al., 2001).

Biomimetic Models and Catalysis

- Dinuclear copper(II) complexes with derivative triazine ligands, incorporating butane-1,4-diamine or its derivatives, have been synthesized as biomimetic models for catechol oxidases and nucleases. These complexes show potential in mimicking the enzymatic activities of natural systems and have applications in catalysis and bioinorganic chemistry (Silva et al., 2020).

Polymer Science

- The synthesis of stereoregular polyamides derived from L-tartaric acid and (2S,3S)-(-)-2,3-dimethoxy-1,4-butanediamine, a compound structurally related to (2S)-4-(methylsulfanyl)butane-1,2-diamine, has been carried out. These polyamides exhibit high crystallinity, moderate optical activity, and a pronounced affinity to water, highlighting their potential in polymer science and materials engineering (Bou et al., 1994).

properties

IUPAC Name |

(2S)-4-methylsulfanylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJXANXGBPYRU-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-(methylsulfanyl)butane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)

![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)

![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)

![6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3011739.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3011740.png)